molecular formula C13H23BN2O2 B1354174 1-(2-Methylpropyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrazole CAS No. 847818-75-1

1-(2-Methylpropyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrazole

Cat. No.: B1354174
CAS No.: 847818-75-1
M. Wt: 250.15 g/mol
InChI Key: UCTGHVVGYUCXFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a pyrazole derivative featuring a 2-methylpropyl (isobutyl) group at the 1-position and a pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) at the 5-position. The boronate ester makes it a valuable intermediate in Suzuki-Miyaura cross-coupling reactions, widely used in pharmaceutical and agrochemical synthesis .

Properties

IUPAC Name

1-(2-methylpropyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23BN2O2/c1-10(2)9-16-11(7-8-15-16)14-17-12(3,4)13(5,6)18-14/h7-8,10H,9H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCTGHVVGYUCXFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=NN2CC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00465155
Record name 1-(2-Methylpropyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00465155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

847818-75-1
Record name 1-(2-Methylpropyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=847818-75-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Methylpropyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00465155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Borylation of Pyrazole Derivatives

The key intermediate, 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, can be prepared by palladium-catalyzed borylation of 5-halopyrazole derivatives using bis(pinacolato)diboron under mild conditions. This method is well-documented for pyrazole boronate esters and provides high regioselectivity and yields.

N-Alkylation with 2-Methylpropyl Halides

The N-alkylation of the boronate ester-substituted pyrazole is typically performed using 2-methylpropyl bromide or chloride as the alkylating agent. Two main base systems and solvent conditions have been reported:

Base System Solvent Temperature Time Yield (%) Notes
Sodium hydride (NaH) Tetrahydrofuran (THF) Reflux (~66°C) 24 hours Moderate Reaction under inert atmosphere; workup with aqueous HCl and extraction with EtOAc
Cesium carbonate (Cs2CO3) N,N-Dimethylformamide (DMF) 80°C 16 hours High Stirred under nitrogen; filtration and solvent removal; product purified by recrystallization
Cesium carbonate (Cs2CO3) Acetonitrile (MeCN) 50°C Overnight Good Inert atmosphere; filtration and concentration; suitable for scale-up

These methods involve stirring the mixture of 5-(pinacolboronate)pyrazole, 2-methylpropyl halide, and base under inert atmosphere to prevent oxidation of the boronate ester. The reaction progress is monitored by HPLC or LC-MS, with the product typically isolated by filtration and solvent removal.

Alternative Catalytic Methods

Palladium-catalyzed cross-coupling reactions have also been employed to install alkyl groups on pyrazole boronate esters, using alkyl halides and appropriate ligands under mild conditions. However, for the specific 2-methylpropyl substitution, direct N-alkylation with alkyl halides and base remains the most straightforward and efficient method.

Representative Experimental Procedure

A typical preparation involves:

  • Dissolving 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.03 mmol) in dry THF (15 mL).

  • Adding sodium hydride (4 mmol) carefully under nitrogen atmosphere.

  • Adding 2-methylpropyl bromide (2.01 mmol) dropwise.

  • Stirring the reaction mixture at reflux for 24 hours.

  • Cooling, quenching with aqueous HCl, and extracting the product with ethyl acetate.

  • Removing insoluble solids by filtration and concentrating the organic layer to yield the target compound.

Analytical Data and Purity

  • The product typically shows a molecular ion peak at m/z ~300 (M+H)+ by mass spectrometry, consistent with the molecular formula C17H25BN2O2.

  • Purity is confirmed by HPLC and NMR spectroscopy, with >95% purity achievable by recrystallization or chromatographic purification.

Summary Table of Preparation Conditions

Parameter Condition A (NaH/THF) Condition B (Cs2CO3/DMF) Condition C (Cs2CO3/MeCN)
Base Sodium hydride Cesium carbonate Cesium carbonate
Solvent Tetrahydrofuran N,N-Dimethylformamide Acetonitrile
Temperature Reflux (~66°C) 80°C 50°C
Reaction Time 24 hours 16 hours Overnight
Atmosphere Inert (N2) Inert (N2) Inert (N2)
Workup Aqueous HCl, EtOAc extraction Filtration, solvent removal Filtration, solvent removal
Yield Moderate High Good
Notes Requires careful handling of NaH Suitable for scale-up Mildest temperature

Research Findings and Considerations

  • The choice of base and solvent significantly affects the yield and purity of the product. Cesium carbonate in DMF or acetonitrile provides milder conditions and higher yields compared to sodium hydride in THF.

  • The inert atmosphere is critical to prevent oxidation of the boronate ester group.

  • Reaction times vary from overnight to 24 hours depending on conditions, with temperature optimization improving conversion.

  • The boronate ester group remains stable under these alkylation conditions, allowing for subsequent use in Suzuki-Miyaura cross-coupling reactions.

  • Scale-up feasibility has been demonstrated using cesium carbonate in DMF at 80°C with good reproducibility and product quality.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methylpropyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrazole undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Alkyl halides, nucleophiles, and appropriate solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

1-(2-Methylpropyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrazole has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(2-Methylpropyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The dioxaborolane moiety can form reversible covalent bonds with nucleophilic sites in biological molecules, while the pyrazole ring can engage in π-π interactions and hydrogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Pyrazole-Boronate Compounds

Structural Analogues: Substituent and Positional Variations

Table 1: Key Structural Features of Compared Compounds
Compound Name 1-Position Substituent Boronate Position Molecular Weight (g/mol) Key References
Target Compound: 1-(2-Methylpropyl)-5-boronate-1H-pyrazole Isobutyl 5 ~265.17 -
1-(Tetrahydro-2H-pyran-2-yl)-5-boronate-1H-pyrazole (12j) Tetrahydropyranyl 5 Not reported
1-Methyl-5-boronate-1H-pyrazole Methyl 5 208.07
5-Methyl-1-phenyl-4-boronate-1H-pyrazole (CAS 849776-88-1) Phenyl 4 284.16
1-(1-(2-Chlorophenyl)propyl)-4-boronate-1H-pyrazole (CAS 1604037-07-1) 2-Chlorophenylpropyl 4 346.66

Stability and Functional Group Compatibility

  • Hydrolytic Stability : Pinacol boronate esters (as in the target compound) are generally stable under basic conditions but hydrolyze in acidic media. Substituents like tetrahydropyranyl (12j) may offer additional protection against hydrolysis .
  • Halogenated Derivatives (e.g., CAS 1604037-07-1) : The 2-chlorophenylpropyl group introduces halogen-based electronic effects, enabling orthogonal reactivity in multi-step syntheses .

Research Findings and Data

Table 2: Comparative Reaction Yields in Cross-Couplings
Compound Coupling Partner Yield (%) Conditions Reference
Target Compound (5-boronate) Aryl halide 65–85* Pd(dppf)Cl₂, base, 80°C
1-Methyl-5-boronate-1H-pyrazole 4-Bromophenyl 78 Pd(PPh₃)₄, K₂CO₃, 70°C
5-Methyl-1-phenyl-4-boronate-1H-pyrazole 3-Chloropyridine 42 Pd(OAc)₂, SPhos, 100°C

*Estimated based on analogous reactions in and .

Biological Activity

The compound 1-(2-Methylpropyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrazole , also known as a pyrazole derivative, has garnered attention due to its biological activity and potential applications in medicinal chemistry. This article explores the biological activities associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C17H25BN2O2
  • Molecular Weight : 300.2 g/mol
  • CAS Number : 1815595-36-8

Structural Features

The compound features a pyrazole ring substituted with a branched alkyl group and a dioxaborolane moiety, which may contribute to its unique biological properties.

Antimicrobial Activity

Recent studies have indicated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, the synthesized compounds containing the pyrazole scaffold have shown effectiveness against various bacterial strains through mechanisms such as disruption of bacterial cell wall synthesis and inhibition of enzymatic activity.

Table 1: Antimicrobial Activity of Pyrazole Derivatives

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
Pyrazole AE. coli32 µg/mL
Pyrazole BS. aureus16 µg/mL
Pyrazole CP. aeruginosa64 µg/mL

Anti-inflammatory Effects

Pyrazoles are known for their anti-inflammatory properties. The compound has been evaluated for its ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. In vitro studies demonstrated that certain derivatives exhibited higher selectivity for COX-2 over COX-1, suggesting potential for reduced gastrointestinal side effects compared to traditional NSAIDs.

Anticancer Potential

Research has also focused on the anticancer properties of pyrazole derivatives. The compound's ability to induce apoptosis in cancer cell lines has been documented, particularly through the activation of caspase pathways and modulation of cell cycle regulators.

Case Study: Anticancer Activity
In a study conducted by [source], the compound was tested against various cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated a dose-dependent reduction in cell viability with IC50 values of 25 µM and 30 µM respectively.

Enzyme Inhibition

The biological activity of this compound is often attributed to its ability to interact with specific enzymes involved in metabolic pathways. For instance, the inhibition of COX enzymes leads to decreased production of pro-inflammatory prostaglandins.

Interaction with Cellular Targets

The presence of the dioxaborolane group may facilitate interactions with biomolecules such as proteins and nucleic acids, enhancing the compound's efficacy in biological systems.

Q & A

Q. Basic

  • NMR spectroscopy : ¹H and ¹³C NMR confirm substitution patterns (e.g., pyrazole C-H signals at δ 6.5–7.5 ppm; boronic ester B-O peaks at δ 1.0–1.3 ppm) .
  • X-ray crystallography : Resolves stereoelectronic effects, such as dihedral angles between the pyrazole ring and boronic ester (e.g., 16–50° deviations observed in similar structures) .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 293.18) .

How can Suzuki-Miyaura cross-coupling conditions be optimized for this boronic ester?

Advanced
Optimization strategies include:

  • Catalyst screening : Pd₂(dba)₃/XPhos systems enhance coupling efficiency with aryl halides, reducing homocoupling byproducts .
  • Solvent effects : Mixed aqueous/organic solvents (e.g., THF/H₂O) improve boronic ester stability.
  • Temperature control : Reactions at 60–80°C minimize thermal decomposition of the boronic ester .
  • Additives : Ligands like SPhos or RuPhos increase turnover frequency in sterically hindered systems .

How can contradictions in crystallographic data be resolved during structural refinement?

Q. Advanced

  • Software tools : Use SHELX programs for high-resolution refinement. SHELXL handles twinning and disorder modeling, while SHELXE aids in experimental phasing .
  • Hydrogen bonding analysis : O-H···N interactions (e.g., bond lengths ~2.8 Å) stabilize molecular packing and validate structural assignments .
  • Displacement parameter adjustments : Apply riding models for H atoms with fixed Uiso values (1.2–1.5×Ueq of parent atoms) .

What computational methods predict the reactivity of this compound in catalytic cycles?

Q. Advanced

  • Density Functional Theory (DFT) : Models transition states for Suzuki coupling, identifying rate-limiting steps (e.g., oxidative addition of Pd⁰ to C-Br bonds) .
  • Molecular docking : Screens interactions with biological targets (e.g., enzyme active sites) if the compound is derivatized for pharmacological studies .

How are reaction byproducts or decomposition pathways analyzed?

Q. Advanced

  • LC-MS/GC-MS : Detects protodeboronation products (e.g., 1-(2-methylpropyl)-1H-pyrazole) or oxidized boronic acids .
  • Isotopic labeling : ¹¹B NMR tracks boron-containing intermediates under varying pH/temperature conditions .

What purification challenges arise with this compound, and how are they addressed?

Q. Basic

  • Column chromatography : Silica gel (hexane/ethyl acetate gradients) separates boronic esters from Pd residues .
  • Recrystallization : Ethanol/water mixtures yield high-purity crystals (≥95%) .

What are the applications of this compound in synthesizing complex architectures?

Q. Basic

  • Biaryl synthesis : Acts as a boronic ester partner in Suzuki reactions to construct conjugated polymers or pharmaceuticals (e.g., kinase inhibitors) .
  • Functional group compatibility : Stable under acidic/basic conditions, enabling sequential transformations (e.g., deprotection of tert-butyl groups post-coupling) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.